2-methyl-5-propyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Description
Properties
IUPAC Name |
2-methyl-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O/c1-3-4-7-5-8(14)13-9(11-7)10-6(2)12-13/h5H,3-4H2,1-2H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTFXMKEDKMVDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N2C(=N1)N=C(N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
774560-69-9 | |
| Record name | 2-methyl-5-propyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Ethyl Acetoacetate-Based Cyclocondensation
A seminal approach involves refluxing 3,5-diamino-1,2,4-triazole with ethyl acetoacetate in acetic acid. The reaction proceeds via nucleophilic attack of the triazole amino groups on the carbonyl carbons of the β-keto ester, followed by cyclodehydration. Source reports an 88% yield for a structurally analogous compound, 7-hydroxyl-2-(3-hydroxypropyl)-5-methyl-triazolo[1,5-a]pyrimidine, under optimized reflux conditions (30 hours in acetic acid). Post-reaction treatment with saturated ammonia in methanol facilitates purification by precipitating unreacted starting materials.
Key Reaction Parameters:
Propyl-Substituted β-Keto Ester Variants
Introducing the propyl group at position 5 requires modifying the β-keto ester component. For instance, ethyl 3-oxohexanoate (derived from ethyl acetoacetate and 1-bromopropane) reacts with 3,5-diamino-1,2,4-triazole under similar conditions. Patent WO2016006974A2 highlights the use of dimethyl sulfate for thioether formation in analogous syntheses, though this step is omitted when targeting the 7-keto derivative.
Cyclization of Aminotriazole Derivatives
Alternative routes focus on pre-functionalized aminotriazole intermediates, enabling regioselective control over substituent placement.
Nitroso Group Cyclization
Source details a multi-step pathway starting from 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. Sequential methylation (dimethyl sulfate/KOH), nitrosation (NaNO₂/acetic acid), and reduction (ammonium sulfide) yield a diamine intermediate. Subsequent treatment with sodium nitrite in hydrochloric acid induces cyclization between adjacent amino groups, forming the triazolo ring.
Critical Steps:
Oxidative Cyclization
Oxone®-mediated oxidation of methylthio intermediates to methylsulfonyl derivatives (e.g., compound 7a in Source) enhances solubility for subsequent functionalization. This step is pivotal for introducing electron-withdrawing groups that stabilize the triazolo-pyrimidinone structure.
One-Step Regioselective Synthesis
Recent advances emphasize single-pot methodologies to improve efficiency. Source demonstrates that 3,5-diamino-1,2,4-triazole reacts with 1-aryl-1,3-butanediones in ethanol under reflux to directly yield 7-aryl-5-methyl derivatives with >90% regioselectivity. Adapting this protocol for 2-methyl-5-propyl substitution requires substituting the butanedione with a propyl-containing analog, though yields may decrease due to steric hindrance.
Advantages:
- Reduced purification steps
- Regiochemical control via electronic effects of substituents
- Scalability for industrial applications
Post-Synthetic Functionalization
Alkylation and Arylation
C7 hydroxyl or thioether groups serve as handles for further modification. Source describes nucleophilic aromatic substitution (SₙAr) at C7 using amines or thiols in DMF, yielding derivatives with enhanced pharmacological profiles. For example, treating 5,7-dichloro-6-(2,4,6-trifluorophenyl)-triazolo[1,5-a]pyrimidine with furan-2-ylmethanethiol introduces a sulfur-linked sidechain (80–85% yield).
Oxidation Reactions
Methylthio groups are oxidized to sulfones using m-CPBA (meta-chloroperoxybenzoic acid), altering electronic properties without disrupting the core structure. This step is critical for modulating bioavailability and target binding affinity.
Comparative Analysis of Synthetic Methods
Table 1 summarizes the efficiency, scalability, and limitations of primary preparation routes.
Table 1: Preparation Method Comparison
| Method | Key Reagents | Yield (%) | Time (h) | Regioselectivity |
|---|---|---|---|---|
| Cyclocondensation | Ethyl acetoacetate, AcOH | 80–88 | 24–30 | Moderate |
| Aminotriazole Cyclization | NaNO₂, HCl, (NH₄)₂S | 70–75 | 48–72 | High |
| One-Step Synthesis | 1-Aryl-1,3-butanedione | 85–90 | 12–18 | Excellent |
| Post-Synthetic SₙAr | Amines/Thiols, i-Pr₂NEt | 80–85 | 0.5–16 | N/A |
Mechanistic Insights and Optimization Strategies
Solvent Effects
Polar aprotic solvents (DMF, DMSO) accelerate cyclocondensation but may promote side reactions in acid-sensitive intermediates. Acetic acid balances reactivity and stability, though prolonged reflux risks decarboxylation.
Catalytic Enhancements
CsF and LiHMDS improve reaction rates in alkylation steps by deprotonating hydroxyl or amine groups, facilitating nucleophilic attack. For instance, CsF-mediated isopropylation of triazolopyrimidinone 6a achieves 92% conversion within 2 hours.
Temperature Control
Low-temperature cyclization (0–5°C) minimizes byproduct formation during nitroso group reduction, while high-temperature oxidation (60–70°C) ensures complete sulfone formation.
Challenges and Limitations
- Steric Hindrance: Bulky propyl groups at C5 reduce reaction rates in one-step syntheses, necessitating excess β-keto ester.
- Purification Complexity: Triazolo-pyrimidinones often require recrystallization from ethanol/water mixtures or HPLC, increasing process costs.
- Oxidative Sensitivity: Methylthio intermediates degrade upon prolonged exposure to air, demanding inert atmosphere handling.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-propyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like sodium hypochlorite or manganese dioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be introduced at specific positions on the triazolopyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizers like NaOCl and MnO2, reducing agents like NaBH4, and bases like potassium carbonate (K2CO3) for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
Neurodegenerative Diseases
Research has indicated that compounds similar to 2-methyl-5-propyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one exhibit potential in treating neurodegenerative diseases such as Alzheimer's disease. A study highlighted the efficacy of microtubule-stabilizing agents in transgenic mouse models, suggesting that these compounds can mitigate tau pathology and amyloid-beta plaque formation .
Table 1: Summary of Neuroprotective Effects
| Study Reference | Model Used | Key Findings |
|---|---|---|
| Oukoloff et al. (2022) | Tau and Aβ plaque transgenic mice | Reduced axonal dystrophy and Aβ deposition |
| Other studies | Various in vitro assays | Compounds showed favorable ADME-PK properties |
Anticancer Applications
The compound has also been investigated for its anticancer properties. In vitro studies have shown that derivatives of triazolo[1,5-a]pyrimidines can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, phenylpyrazolo[3,4-d]pyrimidine derivatives demonstrated significant inhibitory effects on tumor growth in breast cancer models .
Table 2: Anticancer Efficacy Data
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5i | MCF-7 | 0.3 | Dual EGFR/VGFR2 inhibition |
| Other derivatives | Various | 0.3 - 24 | Induced apoptosis and inhibited migration |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves cyclocondensation reactions that yield various derivatives with distinct biological activities. The structure-activity relationship studies have identified key modifications that enhance the compound's efficacy against specific targets.
Table 3: Key Modifications and Their Effects
| Modification | Effect on Activity |
|---|---|
| Truncation at C7 position | Loss of microtubule-stabilizing activity |
| Replacement of nitrogen with oxygen at C7 | Drastic reduction in activity |
Mechanism of Action
The mechanism of action of 2-methyl-5-propyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. For instance, it has been reported to inhibit certain enzymes such as Janus kinases (JAKs) and GPR40 receptors, which play crucial roles in inflammatory and metabolic pathways . The compound’s ability to bind to these targets and modulate their activity underlies its pharmacological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical profiles of triazolopyrimidinones are highly substituent-dependent. Below is a detailed comparison with key analogs:
Substituent Variations at Position 5
Key Observations :
Substituent Variations at Position 2
Key Observations :
Pharmacological Activities
Antiviral Activity
- Lead1 and Lead2 (): These 2-amino-5-substituted derivatives exhibit potent SARS-CoV-2 Mpro inhibition (binding energies: −129.266 to −116.478 kJ/mol) . The target compound’s lack of an amino group at position 2 likely reduces antiviral efficacy.
MDR Modulation
- WS-10 (): A non-toxic triazolopyrimidinone that reverses ABCB1-mediated drug resistance. Structural similarities suggest the target compound could share this activity, but substituent differences may alter potency .
Electrochemical Properties
- S1-TP, S2-TP, S3-TP (): These analogs demonstrate substituent-dependent redox behavior. The propyl group in the target compound may confer intermediate electrochemical activity compared to chloromethyl or morpholinomethyl groups .
Biological Activity
2-Methyl-5-propyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 178.19 g/mol. Its structure features a fused triazole and pyrimidine ring, which contributes to its unique chemical reactivity and biological activity.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, making it a candidate for further development as an antimicrobial agent.
- Anticancer Potential : Preliminary studies suggest that it may possess cytotoxic effects against certain cancer cell lines.
- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways.
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. These synthetic pathways provide insights into the compound's versatility and potential for further derivatization.
Case Studies
-
Anticancer Activity : In vitro studies have evaluated the antiproliferative effects of this compound on various cancer cell lines. For instance:
- Cell Lines Tested : MCF7 (breast cancer), HCT116 (colon cancer), and NCI-H460 (lung cancer).
- Results : The compound exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell growth at micromolar concentrations.
-
Antimicrobial Testing : The compound was tested against a panel of bacterial strains:
- Results : It demonstrated promising activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) in the low micromolar range.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals insights into the unique biological profile of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | Methyl substitution at position 5 | Antimicrobial properties |
| 7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | Hydroxyl group at position 7 | Antifungal activity |
| 2-Methyl-5-(phenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | Phenyl substitution at position 5 | Potential anticancer effects |
This table highlights how variations in substituents can lead to differing biological activities among related compounds.
Q & A
Q. What statistical approaches validate reproducibility in synthetic or biological studies?
- Methodology : Apply ANOVA to batch synthesis data (e.g., yields across 10 trials) to identify outlier conditions. For biological assays, use Bland-Altman plots to assess inter-lab variability in IC measurements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
